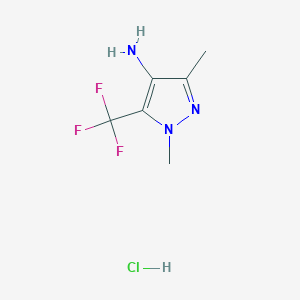

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Descripción

Chemical Structure and Properties 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative characterized by methyl groups at the 1- and 3-positions, a trifluoromethyl group at the 5-position, and an amine group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Synthesis and Applications The compound is synthesized via reactions involving pyrimidoquinoline intermediates, as seen in and , where it acts as a precursor for cyanide or acetophenone additions. Its trifluoromethyl group contributes to metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery and agrochemical research .

Propiedades

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)12(2)11-3;/h10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVHOSWAIZLKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(F)(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of methyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 78°C for a duration of 1 to 16 hours. The yield of the product can range from 66% to 100% depending on the specific conditions used .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. The use of diketene as a starting material has also been proposed, yielding the target compound with high efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H8F3N3

- Molecular Weight : 179.14 g/mol

- IUPAC Name : 1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine

The compound features a pyrazole ring, which is known for its biological activity and utility in drug design. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound particularly interesting for pharmaceutical applications.

Medicinal Chemistry Applications

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | A549 (Lung) | 15 | |

| Similar Pyrazole Derivative | HeLa (Cervical) | 10 | |

| Similar Pyrazole Derivative | MCF7 (Breast) | 12 |

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals, particularly as an herbicide or pesticide.

Case Study: Herbicidal Activity

Studies have shown that pyrazole derivatives can act as effective herbicides. The trifluoromethyl substitution enhances the herbicidal activity of these compounds by improving their absorption and translocation in plants. For instance, formulations containing this compound demonstrated effective control over certain weed species without significant phytotoxicity to crops .

Table 2: Herbicidal Efficacy

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | Amaranthus retroflexus | 85 | |

| Similar Pyrazole Derivative | Echinochloa crus-galli | 78 |

Materials Science Applications

In materials science, the unique properties of pyrazole compounds have led to their use in developing advanced materials.

Case Study: Coordination Complexes

Research has shown that 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine can form coordination complexes with transition metals. These complexes have potential applications in catalysis and as precursors for novel materials with unique electronic properties .

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride with structurally related pyrazole derivatives, highlighting key differences in substituents, properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- The 1,3-dimethyl groups in the target compound reduce steric hindrance compared to aromatic substituents (e.g., 4-fluorophenyl in ), enhancing its suitability as a synthetic intermediate.

- Trifluoromethyl (CF₃) groups (common in all listed compounds) improve metabolic stability and electron-withdrawing effects, critical for drug bioavailability .

Biological and Industrial Applications Aromatic substituents (e.g., chlorophenyl in ) are linked to pesticidal activity, as seen in fipronil analogs . Hydrochloride salts (e.g., ) enhance solubility, favoring pharmaceutical formulations over non-ionic analogs.

Difluoromethyl substituents () offer intermediate lipophilicity between methyl and trifluoromethyl groups, enabling fine-tuning of drug-like properties.

Commercial Availability

- The target compound is less commonly cataloged than analogs like 1-methyl-5-CF₃-pyrazol-4-amine hydrochloride (available from CymitQuimica at 95% purity) .

Research Findings and Data

Pharmacological Potential

- 1-Methyl-5-CF₃-pyrazol-4-amine hydrochloride () has been explored as a kinase inhibitor scaffold, whereas the target compound’s dimethyl groups may optimize binding pocket interactions in enzyme targets.

Actividad Biológica

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential in treating various diseases, including cancer, inflammation, and infections. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group which significantly influences its biological activity. The presence of this group often enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in drug design.

Research indicates that pyrazole derivatives, including 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, exhibit their biological effects through several mechanisms:

- Microtubule Destabilization : Some studies suggest that pyrazole derivatives can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown effective inhibition of microtubule assembly at concentrations around 20 μM .

- Apoptosis Induction : The compound has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Biological Activity Overview

The biological activities of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can be summarized as follows:

Case Studies

- Anticancer Activity : In a study evaluating the effects of various pyrazole derivatives on breast cancer cells, 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride was among those that exhibited significant apoptosis-inducing capabilities at concentrations as low as 1.0 μM .

- Microtubule Destabilization : Compounds similar to this pyrazole have been shown to disrupt microtubule dynamics effectively. One study highlighted that specific analogs could reduce microtubule assembly by over 40% at a concentration of 20 μM .

- Inflammation Reduction : The anti-inflammatory effects were noted in models where the compound demonstrated a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.